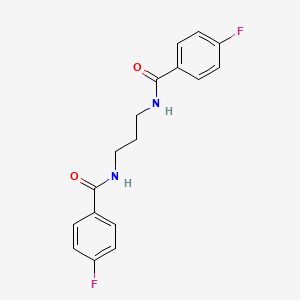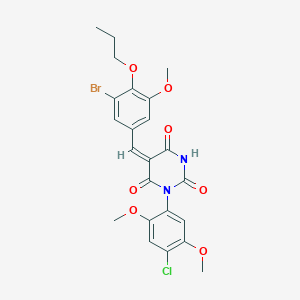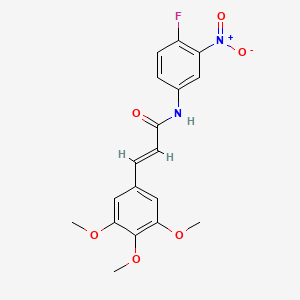
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline, also known as DMQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMQ belongs to the family of isoquinoline alkaloids and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial infections. This compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), which are involved in cancer cell growth and survival. In addition, this compound has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of inflammatory diseases. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of cancer cell growth and survival. In addition, this compound has been found to inhibit the growth of various bacteria and fungi, which makes it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This compound has also been extensively studied, which means that there is a lot of information available on its properties and potential therapeutic applications. However, this compound also has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which means that it can be toxic to cells and tissues. This compound also has low solubility in water, which can make it difficult to dissolve in aqueous solutions.
将来の方向性
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline. One potential direction is the development of this compound as a potential therapeutic agent for inflammatory diseases such as arthritis and asthma. Another potential direction is the development of this compound as a potential anti-cancer agent. This compound could also be further studied for its anti-microbial properties and potential applications in the treatment of infectious diseases. In addition, the mechanism of action of this compound could be further elucidated to better understand its potential therapeutic applications.
合成法
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline involves the condensation of 2,3,4-trimethoxybenzaldehyde with 2-aminoacetophenone in the presence of sodium borohydride. The resulting intermediate is then treated with methyl iodide to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. This compound has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. In addition, this compound has been found to possess anti-microbial properties, which makes it a potential candidate for the treatment of infectious diseases.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,6,7-trimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-11-19(24-10-9-15-7-5-6-8-16(15)13-24)23-17-12-18(25-2)21(26-3)22(27-4)20(14)17/h5-8,11-12H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHFHWXCFYFSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)
![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)
![(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B4900110.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4900118.png)
![N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4900127.png)


![4-(3-methoxyphenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4900153.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4900156.png)